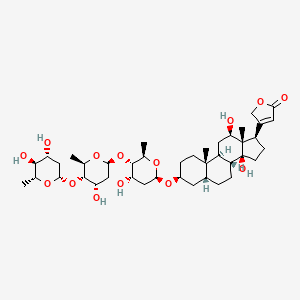

![molecular formula C32H34O19 B13772028 2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

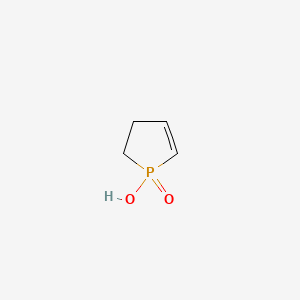

2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is primarily utilized in the formulation of enteric coatings for tablets and capsules, which allows the medication to pass through the acidic environment of the stomach without dissolving, and then dissolve in the more basic environment of the intestine . This property makes it valuable for controlled release formulations.

Vorbereitungsmethoden

The most common method to prepare cellulose acetate phthalate involves the reaction of partially substituted cellulose acetate with phthalic anhydride in the presence of an organic solvent and a basic catalyst . The organic solvents typically used include acetic acid, acetone, or pyridine. The basic catalysts can be anhydrous sodium acetate when using acetic acid, amines when using acetone, and the organic solvent itself when using pyridine . The phthalyl content of the derivatives produced by this method is inversely dependent on the reaction temperature, although the rate of phthalyl introduction is faster at high temperatures .

Analyse Chemischer Reaktionen

Cellacefate undergoes various chemical reactions, including esterification and hydrolysis. The esterification process involves the reaction of cellulose acetate with phthalic anhydride, resulting in the formation of cellulose acetate phthalate . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of phthalic acid and cellulose acetate . Common reagents used in these reactions include acetic acid, acetone, pyridine, and sodium acetate . The major products formed from these reactions are cellulose acetate phthalate and phthalic acid .

Wissenschaftliche Forschungsanwendungen

Cellacefate has been extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a polymer matrix for drug delivery systems due to its pH-sensitive solubility . In biology, it is employed in the formulation of enteric coatings for oral medications, protecting the active ingredients from the acidic environment of the stomach . In medicine, cellacefate is used in controlled release formulations, allowing for the sustained release of drugs over a prolonged period . In the industry, it is utilized in the production of coatings for various applications, including food packaging and textiles .

Wirkmechanismus

The mechanism of action of cellacefate is primarily based on its pH-sensitive solubility. In the acidic environment of the stomach, cellacefate remains intact, protecting the active ingredients of the medication from degradation . Once the medication reaches the more basic environment of the intestine, cellacefate dissolves, releasing the active ingredients for absorption . This controlled release mechanism ensures that the medication is delivered to the desired site of action in a timely manner .

Vergleich Mit ähnlichen Verbindungen

Cellacefate is often compared with other enteric coating agents such as hypromellose phthalate, polyvinyl acetate phthalate, and methacrylic acid copolymers . While all these compounds serve the same purpose of protecting medications from the acidic environment of the stomach, cellacefate is unique due to its specific chemical structure and pH-sensitive solubility . This makes it particularly effective in ensuring the controlled release of drugs in the intestine .

List of Similar Compounds::- Hypromellose phthalate

- Polyvinyl acetate phthalate

- Methacrylic acid copolymers

Eigenschaften

Molekularformel |

C32H34O19 |

|---|---|

Molekulargewicht |

722.6 g/mol |

IUPAC-Name |

2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid |

InChI |

InChI=1S/C32H34O19/c1-13(33)45-11-19-21(35)25(49-29(42)17-9-5-3-7-15(17)27(38)39)23(37)32(48-19)51-24-20(12-46-14(2)34)47-31(44)26(22(24)36)50-30(43)18-10-6-4-8-16(18)28(40)41/h3-10,19-26,31-32,35-37,44H,11-12H2,1-2H3,(H,38,39)(H,40,41)/t19-,20-,21-,22+,23-,24-,25+,26-,31-,32+/m0/s1 |

InChI-Schlüssel |

DMNFZTKVDDFCQE-UNAKMPPPSA-N |

Isomerische SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)

![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)